3,3'-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
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Overview
Description
3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group and two pyridinone moieties. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves a multi-step process:
Formation of the Pyridinone Moiety: This can be achieved through the condensation of appropriate aldehydes with amines, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Coupling of the Pyridinone Units: The final step involves the coupling of two pyridinone units with the chlorophenyl group, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone rings or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((2-bromophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 3,3’-((2-fluorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 3,3’-((2-methylphenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Uniqueness
The uniqueness of 3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific chlorophenyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-11-9-15(25)18(20(27)23(11)3)17(13-7-5-6-8-14(13)22)19-16(26)10-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESWVURZZUGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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